Fumonisin B1-13C4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

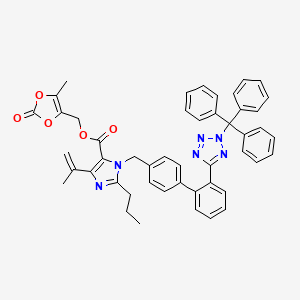

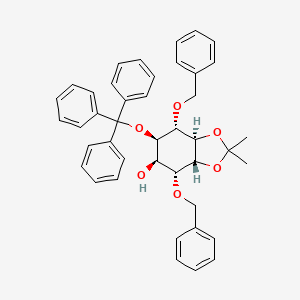

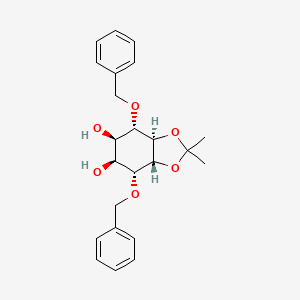

Fumonisin B1-13C4 is a stable isotope-labeled analog of Fumonisin B1, a mycotoxin primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum. Fumonisin B1 is known for contaminating maize and other cereal crops, posing significant health risks to humans and animals. The stable isotope labeling in this compound allows for more precise tracking and analysis in scientific research.

Wissenschaftliche Forschungsanwendungen

Fumonisin B1-13C4 has a wide range of scientific research applications:

Chemistry: Used as a tracer in studies involving sphingolipid metabolism and mycotoxin analysis.

Biology: Helps in understanding the biological effects of Fumonisin B1 on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its role in diseases caused by mycotoxin contamination, such as liver and kidney cancers.

Industry: Used in the development of detection methods for mycotoxin contamination in food and feed products.

Biochemische Analyse

Biochemical Properties

Fumonisin B1-13C4 is a structural analog of sphingosine and a potent inhibitor of ceramide synthases . It disrupts sphingolipid metabolism and causes disease in plants and animals . It has been used as a probe to investigate sphingolipid metabolism in yeast and animals .

Cellular Effects

This compound has been shown to affect the biophysical properties, migration, and cytoskeletal structure of human umbilical vein endothelial cells . It can inhibit the viability of these cells in a dose-dependent manner . After treatment with this compound, the hypotonic resistance, cell surface charges, cell membrane fluidity, and migration ability were weakened, whereas the reactive oxygen species (ROS) levels were significantly increased .

Molecular Mechanism

The toxic effects of this compound are generally thought to occur primarily by interfering with the biosynthesis and metabolism of sphingolipids . This compound is similar in structure to sphingosine and sphinganine, and it can competitively inhibit the activity of ceramide synthetase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a significant impact on cell growth and cell shape, and a delay in cell division . The effects of this compound on cells can be observed over time, with changes in cell viability, biophysical properties, migration ability, and ROS levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, a study showed that a non-cytotoxic dosage of this compound aggravated ochratoxin A-induced nephrocytotoxicity and apoptosis via a ROS-dependent JNK/MAPK signaling pathway .

Metabolic Pathways

This compound is involved in the metabolic pathways of sphingolipids . It disrupts sphingolipid metabolism by inhibiting ceramide synthase, leading to alterations in the levels of various sphingolipids .

Transport and Distribution

This compound is synthesized in planta by fungi and can be taken up by roots and disseminated inside seedlings, possibly affecting the fungus–host interaction prior to the first contact between the pathogen and seedling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of high-purity Fumonisin B1 involves extracting the compound from maize cultures inoculated with Fusarium moniliforme. The extraction is typically done using a mixture of acetonitrile and water (50:50, v/v). The extract is then purified using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .

Industrial Production Methods: Industrial production of Fumonisin B1 involves large-scale cultivation of Fusarium verticillioides or Fusarium proliferatum on maize substrates. The fungi produce Fumonisin B1, which is then extracted and purified using similar methods as described above. The process is optimized to yield high-purity Fumonisin B1 suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Fumonisin B1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various research purposes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Fumonisin B1.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of Fumonisin B1.

Wirkmechanismus

Fumonisin B1 exerts its effects by inhibiting ceramide synthase, an enzyme crucial for sphingolipid metabolism. This inhibition disrupts the synthesis of complex sphingolipids, leading to the accumulation of sphinganine and sphingosine . These disruptions cause oxidative stress, endoplasmic reticulum stress, and cellular autophagy, ultimately leading to cell death . The molecular targets include ceramide synthase and various signaling pathways involved in cell survival and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Fumonisin B2: Another mycotoxin produced by Fusarium species, structurally similar to Fumonisin B1 but with slight variations in the side chains.

Fumonisin B3: Similar to Fumonisin B1 but differs in the hydroxylation pattern on the backbone.

Fumonisin B4: A less common analog with different toxicological properties.

Uniqueness of Fumonisin B1-13C4: The stable isotope labeling of this compound makes it unique for precise tracking and quantification in research studies. This feature allows for more accurate analysis of the compound’s behavior and effects in various biological systems.

Eigenschaften

CAS-Nummer |

1324564-22-8 |

|---|---|

Molekularformel |

C34H59NO15 |

Molekulargewicht |

725.807 |

IUPAC-Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16R,18S,19S)-19-amino-6-[(3R)-3-carboxy-4-hydroxycarbonylbutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C34H59NO15/c1-5-6-9-20(3)32(50-31(44)17-23(34(47)48)15-29(41)42)27(49-30(43)16-22(33(45)46)14-28(39)40)13-19(2)12-24(36)10-7-8-11-25(37)18-26(38)21(4)35/h19-27,32,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)/t19-,20+,21-,22+,23+,24+,25+,26-,27-,32+/m0/s1/i14+1,15+1,28+1,29+1 |

InChI-Schlüssel |

UVBUBMSSQKOIBE-MRKPEMRISA-N |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Synonyme |

(2R,2’R)-1,2,3-Propanetricarboxylic Acid 1,1’-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-Amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] Ester-13C4; Macrofusine-13C4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)